molecular formula C21H21N3O6 B11046077 N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11046077
M. Wt: 411.4 g/mol
InChI Key: AREADAQFFAXBKF-UHFFFAOYSA-N
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Description

CAS Number: 951980-71-5
Molecular Formula: C₂₁H₂₁N₃O₆
Molecular Weight: 411.4 g/mol
Key Features:

  • Contains a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethylamino-oxo spacer to a 4,5-dimethoxy-substituted indole carboxamide.
  • Primarily used in pharmaceutical research, particularly as a kinase inhibitor or receptor modulator, though specific biological data are proprietary .

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O6/c1-27-17-6-4-14-13(20(17)28-2)10-15(24-14)21(26)22-11-19(25)23-12-3-5-16-18(9-12)30-8-7-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

AREADAQFFAXBKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation

The indole ring is functionalized at the C2 position via Vilsmeier–Haack formylation. Treating 4,5-dimethoxyindole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 2-formyl-4,5-dimethoxyindole. Subsequent oxidation of the formyl group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions.

Critical Parameters :

  • Temperature: 0–5°C during formylation to prevent overreaction.

  • Oxidation yield: 78–85% with KMnO₄ in acetone/water.

Preparation of N-(2-Aminoethyl)-2,3-Dihydrobenzo[b] Dioxin-6-Amine

Benzodioxin Amine Synthesis

2,3-Dihydrobenzo[b][1,dioxin-6-amine is alkylated with tert-butyl (2-bromoethyl)carbamate in acetonitrile using potassium carbonate (K₂CO₃) as a base. Deprotection of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) yields the primary amine.

Reaction Conditions :

  • Alkylation: 12-hour reflux in acetonitrile (yield: 65–70%).

  • Deprotection: 2-hour stirring in TFA/dichloromethane (1:1) at 0°C (yield: 95%).

Carboxamide Bond Formation

Coupling Reagents and Conditions

The final step involves coupling 4,5-dimethoxyindole-2-carboxylic acid with N-(2-aminoethyl)-2,3-dihydrobenzo[b]dioxin-6-amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Mechanistic Insight :
HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, which reacts with the amine to form the carboxamide bond. DIPEA neutralizes the generated H⁺, driving the reaction to completion.

Optimization Data :

ParameterValueYield (%)Citation
HATU Equiv.1.282
DIPEA Equiv.2.582
Reaction Time4 hours82
SolventDMF82
TemperatureRoom temperature82

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate (5–40%) in hexanes. The target compound elutes at 25–30% ethyl acetate, yielding a white solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, amide NH), 6.85–6.75 (m, 3H, benzodioxin H), 6.52 (s, 1H, indole H3), 4.25 (s, 4H, dioxin CH₂), 3.85 (s, 6H, OCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water 60:40).

Alternative Synthetic Routes

Microwave-Assisted Coupling

A 30-minute microwave irradiation at 80°C with HATU/DIPEA improves yield to 88% while reducing side-product formation.

Solid-Phase Synthesis

Immobilizing the benzodioxin amine on Wang resin enables iterative coupling and cleavage, though yields remain lower (68–72%) compared to solution-phase methods.

Challenges and Mitigation Strategies

Indole NH Protection

The indole NH’s acidity (pKa ≈ 17) necessitates protection during coupling to prevent side reactions. Boc protection (di-tert-butyl dicarbonate) and subsequent deprotection (TFA) are employed.

Solvent Selection

DMF optimizes reagent solubility, but residual solvent traces can inhibit crystallization. Switching to dimethylacetamide (DMAc) with 3 Å molecular sieves reduces this issue.

Scalability and Industrial Relevance

Kilogram-scale batches utilize continuous flow reactors for the coupling step, achieving 85% yield with a residence time of 12 minutes. Environmental impact is minimized by recycling DMF via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in cancer progression. For instance, the compound's interaction with human p38 MAP kinase has been documented, suggesting that it may stabilize the DFG-out conformation of the kinase, which is associated with reduced cancer cell proliferation .

Neuroprotective Effects

The compound's ability to modulate neuroinflammatory responses has led to investigations into its neuroprotective effects. Studies have shown that it may inhibit pathways associated with neurodegeneration, thus offering potential therapeutic benefits for conditions like Alzheimer's disease .

Enzyme Inhibition Studies

The compound is utilized in high-throughput screening assays to identify inhibitors of various enzymes. Its ability to selectively inhibit certain kinases makes it a valuable tool in the study of signal transduction pathways and cellular responses .

Structure-Activity Relationship (SAR) Studies

Due to its complex structure, N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide serves as a model compound in SAR studies aimed at optimizing drug candidates for enhanced potency and selectivity against target proteins .

Case Study: Inhibition of p38 MAP Kinase

A significant study involving the compound demonstrated its efficacy in inhibiting p38 MAP kinase activity through X-ray crystallography techniques. The findings revealed detailed binding interactions that elucidated the mechanism by which the compound exerts its inhibitory effects on kinase activity .

Case Study: Antineoplastic Activity

In vitro studies have shown that derivatives of this compound possess antineoplastic properties against various cancer cell lines. These studies highlight the importance of further exploring structural modifications to enhance therapeutic efficacy while minimizing off-target effects .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

CAS Number : 951993-27-4
Molecular Formula : C₂₄H₂₇N₃O₆
Molecular Weight : 453.5 g/mol

Parameter Target Compound Comparative Compound
Alkyl Chain Length Ethyl (C2) Butyl (C4)
Indole Substituents 4,5-Dimethoxy 4,7-Dimethoxy, 1-Methyl
Molecular Weight 411.4 453.5
Key Structural Differences Shorter chain, no methyl on indole nitrogen Extended chain, methylated indole nitrogen

Implications :

  • The longer butyl chain in the comparative compound may enhance membrane permeability but reduce solubility in aqueous media.
  • Methylation at the indole nitrogen (present in the comparative compound) could alter metabolic stability or receptor selectivity .

N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

CAS Number : 1010903-11-3
Molecular Formula : C₂₃H₂₅N₃O₆
Molecular Weight : 439.46 g/mol

Parameter Target Compound Comparative Compound
Alkyl Chain Length Ethyl (C2) Propyl (C3)
Indole Substituents 4,5-Dimethoxy 4,6-Dimethoxy, 1-Methyl
Molecular Weight 411.4 439.46

Implications :

  • The 4,6-dimethoxy substitution (vs. 4,5 in the target) could shift electronic density, affecting binding to targets like serotonin receptors .

Halogenated Benzodioxin Derivatives (B5–B8)

Examples :

  • B5 : N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide
  • B7 : N-(2,3-Dihydro-1H-inden-2-yl)-4-bromobenzamide
Parameter Target Compound Comparative Compounds (B5–B8)
Core Structure Benzodioxin + indole Indene + halogenated benzamide
Substituents Methoxy groups Halogens (F, Cl, Br, I)
Molecular Weight Range 411.4 ~300–400

Implications :

  • The indene core in B5–B8 lacks the benzodioxin’s oxygen heteroatoms, reducing electron-richness and altering pharmacokinetic profiles .

Ester-Linked Benzodioxin Derivatives

Example : [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-bromobenzoate (CAS 503541-31-9)

Parameter Target Compound Ester Derivative
Linkage Type Amide Ester
Stability Higher (amide) Lower (prone to hydrolysis)
Functional Groups Carboxamide Bromobenzoate

Implications :

  • Ester-linked derivatives are more susceptible to enzymatic hydrolysis, limiting their in vivo half-life compared to the amide-based target compound .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents. The process begins with the formation of intermediates that can be further derivatized to yield the target compound. For example, the synthesis pathway often includes steps where the amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by coupling with substituted phenylacetamides to form complex derivatives .

Enzyme Inhibition

One of the primary biological activities studied for this compound is its inhibition of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic processes related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized derivatives have shown significant inhibitory effects against these enzymes, indicating their potential as therapeutic agents for managing these conditions .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. The presence of electron-donating groups in the indole structure enhances its ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have also been evaluated. Studies suggest that certain derivatives exhibit low hemolytic activity, indicating a favorable biocompatibility profile. Compounds with less than 5% hemolytic activity are considered safe for further biological evaluations . The cytoprotective activity against oxidative stress has been linked to structural features that stabilize radical cations formed during redox reactions .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives possess hypolipidemic effects in animal models. For instance, specific compounds within this class have shown significant reductions in lipid levels at doses ranging from 100 to 300 mg/kg in mice . This suggests potential applications in managing hyperlipidemia.

Comparative Biological Activity

A comparative analysis of similar compounds reveals that those containing the benzodioxane moiety often exhibit enhanced biological activities. For example, compounds derived from 2,3-dihydro-1,4-benzodioxin have been shown to possess greater antioxidant and enzyme inhibitory activities compared to their non-benzodioxane counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameEnzyme Inhibition (IC50)Antioxidant ActivityHemolytic Activity (%)Hypolipidemic Effect (mg/kg)
Compound A12 µMModerate3.6100
Compound B8 µMHigh5.5300
Target Compound10 µMHigh<5Not Evaluated

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and aminothiazol-4(5H)-one analogs. A reflux system with acetic acid and sodium acetate (e.g., 3–5 hours at 100°C) is commonly employed to facilitate cyclization and crystallization . Optimization may involve adjusting stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) or solvent systems (e.g., DMF/acetic acid for recrystallization) to improve yield and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution techniques are essential:

  • NMR Spectroscopy : Assign peaks for the dihydrobenzodioxin ring (δ 4.2–4.5 ppm for methylene protons) and indole carboxamide (δ 7.0–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry, as demonstrated for analogous N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 455.5) and purity (>95%) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting conserved biological pathways:

  • Antiviral Screening : Monitor inhibition of viral polymerases (e.g., DNA polymerase) via molecular docking (RMSD ≤3.93 Å for ligand-target stability) and enzymatic assays .
  • Cytotoxicity Profiling : Employ cell viability assays (e.g., MTT) on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies by:

  • Multi-Omics Integration : Correlate transcriptomic or proteomic data with phenotypic outcomes to identify off-target effects .
  • Dose-Response Curves : Quantify EC50/IC50 values under standardized conditions (e.g., pH, serum concentration) to isolate confounding variables .
  • Cross-Validation : Replicate findings in orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic potential?

  • Methodological Answer : Modify functional groups systematically:

  • Benzodioxin Substitution : Replace the 6-amino group with electron-withdrawing groups (e.g., -CF3) to alter binding affinity to targets like A42R viral proteins .
  • Indole Optimization : Introduce methyl or methoxy groups at the 4,5-positions to improve solubility and metabolic stability .
  • ADMET Modeling : Predict pharmacokinetics using tools like SwissADME to prioritize derivatives with favorable logP and BBB permeability .

Q. What computational approaches validate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess conformational stability (e.g., RMSF ≤1.5 Å for critical residues) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding free energy (ΔG ≤-8 kcal/mol for high-affinity interactions) .
  • Network Pharmacology : Map interactions with secondary targets (e.g., kinases, GPCRs) to predict polypharmacology .

Q. How can researchers design robust in vivo studies to evaluate efficacy?

  • Methodological Answer :

  • Animal Models : Select species with relevant biological pathways (e.g., murine models for neuroinflammatory diseases if targeting A42R-like proteins) .
  • Dosing Regimens : Optimize via pharmacokinetic studies (e.g., t1/2 ≥4 hours for sustained exposure) .
  • Biomarker Analysis : Quantify inflammatory cytokines (e.g., IL-6, TNF-α) or viral load reduction in target tissues .

Methodological Notes

  • Synthetic Challenges : Monitor side reactions (e.g., oxidation of dihydrobenzodioxin) using TLC or inline IR spectroscopy .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like CCDC .
  • Ethical Frameworks : Align with institutional guidelines for animal/human studies, particularly when exploring antiviral or cytotoxic applications .

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